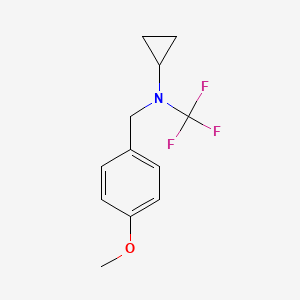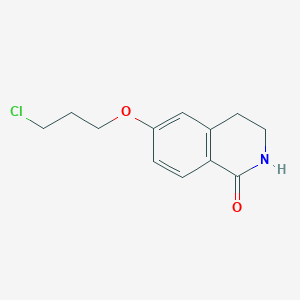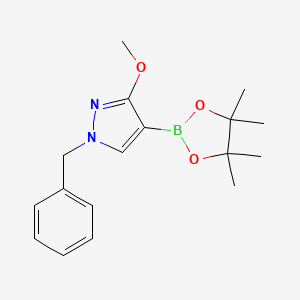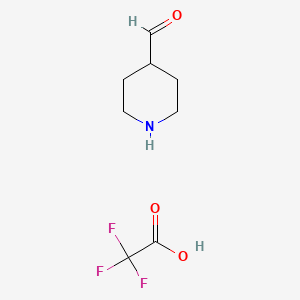
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a chemical compound that combines the structural features of piperidine and trifluoroacetate Piperidine is a six-membered ring containing one nitrogen atom, while trifluoroacetate is a derivative of acetic acid where three hydrogen atoms are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate typically involves the reaction of piperidine-4-carbaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine-4-carbaldehyde} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Piperidine-4-carbaldehyde: Lacks the trifluoroacetate group, making it less stable and less reactive in certain applications.
Trifluoroacetic acid: Lacks the piperidine ring, limiting its use in organic synthesis.
Piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is unique due to the presence of both the piperidine ring and the trifluoroacetate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H12F3NO3 |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
piperidine-4-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
Clé InChI |
RVPROOVRUWCOQE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


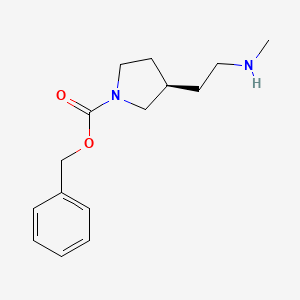
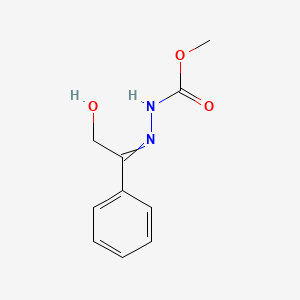

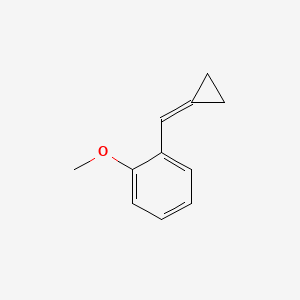

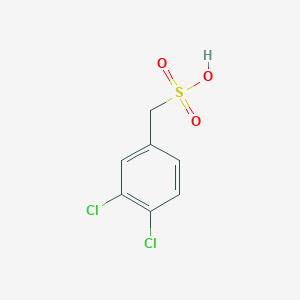


![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
